molecular formula C16H16ClN3O2 B15203164 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected

2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected

Cat. No.: B15203164
M. Wt: 317.77 g/mol
InChI Key: YUGWLPWVAXTKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is a chiral pyrrolidine derivative featuring a 6-chloropyridazine substituent at the C2 position and an N-carbobenzyloxy (CBZ) protecting group. The N-CBZ group enhances steric and electronic control during reactions, enabling high enantioselectivity in catalytic processes. For instance, enzymatic transesterification methods for synthesizing N-CBZ-protected pyrrolidines have achieved 87% yield with 95% enantioselectivity under optimized conditions . However, challenges persist in amine protection due to the inherent nucleophilicity of pyrrolidine amines, which can compete with alcohol substrates in enzymatic reactions .

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

benzyl 2-(6-chloropyridazin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H16ClN3O2/c17-15-9-8-13(18-19-15)14-7-4-10-20(14)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2

InChI Key

YUGWLPWVAXTKRX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.

    Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.

    Protection with N-CBZ Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a carbobenzyloxy (CBZ) group. This can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropyridazine moiety undergoes nucleophilic aromatic substitution (NAS) due to electron-deficient characteristics. Key reactions include:

Reaction TypeConditionsReagentsProductsYieldSource
Amine substitutionDMF, 80°C, 12 hBenzylamine6-(Pyrrolidin-2-yl)-N-benzylpyridazin-3-amine78%
Thiol substitutionEtOH, reflux, 6 hSodium thiophenoxide6-(Pyrrolidin-2-yl)pyridazine-3-thiol65%
HydrolysisNaOH (1M), 60°C, 4 hAqueous base6-(Pyrrolidin-2-yl)pyridazin-3-ol82%

These reactions are facilitated by electron-withdrawing effects of the pyridazine ring, which activate the C6 chlorine for displacement.

Cbz Deprotection and Functionalization

The N-CBZ group serves as a temporary protective moiety, enabling selective modifications:

Hydrogenolysis of Cbz Group

  • Reagents : H₂ (1 atm), Pd/C (10% w/w) in MeOH

  • Conditions : RT, 2 h

  • Product : 2-(6-Chloropyridazin-3-yl)pyrrolidine (free amine)

  • Yield : 95%

This deprotection allows subsequent functionalization, such as:

  • Amide formation : Reacting with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to yield N-acetyl derivatives .

  • Alkylation : Using methyl iodide/K₂CO₃ in DMF to produce N-methylpyrrolidine analogs .

Cycloaddition and Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

Suzuki–Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : DME/H₂O (3:1), K₂CO₃, 90°C, 8 h

  • Substrate : Arylboronic acids (e.g., phenylboronic acid)

  • Product : 6-(Pyrrolidin-2-yl)-3-arylpyridazines

  • Yield : 70–85%

Huisgen Azide-Alkyne Cycloaddition

  • Reagents : CuSO₄/sodium ascorbate, RT

  • Substrate : Propargyl bromide

  • Product : Triazole-linked conjugates

  • Yield : 60%

Acid/Base-Mediated Rearrangements

The pyrrolidine ring undergoes ring-opening under strong acidic conditions:

  • HCl (conc.)/MeOH, reflux : Forms a linear amine intermediate, which recyclizes to form imidazolidinone derivatives.

Mechanistic Insights

  • NAS Mechanism : The chloropyridazine ring’s electron deficiency allows attack by soft nucleophiles (e.g., thiols) at C6 via a two-step addition-elimination pathway.

  • Cbz Removal : Hydrogenolysis cleaves the benzyloxycarbonyl group via catalytic hydrogenation, regenerating the free amine without affecting the chloropyridazine ring .

Analytical Characterization

Reaction products are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.8 ppm for pyridazine protons).

  • HPLC : Purity > 98% for biologically tested compounds .

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected involves its interaction with specific molecular targets. The chloropyridazinyl group can interact with enzymes or receptors, modulating their activity. The N-CBZ protecting group can influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison of Protecting Groups in Pyrrolidine Derivatives

The choice of protecting group critically impacts reactivity, stability, and downstream applications. Below is a comparative analysis of N-CBZ-protected pyrrolidines with analogous compounds featuring N-Boc (tert-butoxycarbonyl), N-Bn (benzyl), and other protective groups:

Protecting Group Reactivity in Enzymatic Protection Yield (Typical) Enantioselectivity Stability Under Fluorination
N-CBZ Moderate (competes with alcohols) 87% 95% Forms oxazolidine-2-ones
N-Boc Low (less nucleophilic) 50–70% 80–90% Stable; forms fluorinated analogs
N-Bn Poor (requires harsh conditions) <30% Variable Degrades to aziridinium intermediates

Key Findings :

  • Enzymatic Protection Efficiency : N-CBZ outperforms N-Bn and dibenzyl carbonate (19% yield in Wong et al.'s 1999 study) in transesterification reactions due to its balance of reactivity and compatibility with lipase catalysts like CAL .
  • Fluorination Reactions : N-CBZ-protected pyrrolidines undergo ring transformations with deoxyfluorinating reagents (e.g., DAST, Deoxofluor), yielding piperidine derivatives or oxazolidine-2-ones via aziridinium intermediates. In contrast, N-Boc groups produce fluorinated oxazolidines without ring expansion .
  • Stability : N-CBZ is less stable than N-Boc under strong fluorinating conditions, leading to competitive side reactions. This limits its utility in fluorinated drug synthesis compared to N-Boc derivatives .
Structural and Functional Comparisons
  • 6-Chloropyridazine vs. Other Heterocycles : The 6-chloropyridazine moiety enhances electrophilicity at the C3 position, enabling nucleophilic aromatic substitution reactions. This contrasts with pyridine or pyrimidine analogs, which exhibit lower reactivity in such transformations.
  • Pyrrolidine Backbone : Compared to piperidine or azetidine derivatives, pyrrolidine offers a balance of ring strain and conformational flexibility, favoring kinetic resolution in asymmetric syntheses .

Biological Activity

2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected, is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with a 6-chloropyridazin moiety. The N-CBZ (carbobenzyloxy) protection enhances the stability and solubility of the compound during biological assays.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrrolidine derivatives, particularly those containing chloropyridazine substituents. Here are the primary areas of activity:

1. Antidiabetic Activity

Research indicates that derivatives similar to 2-(6-Chloropyridazin-3-yl)pyrrolidine may exhibit significant antidiabetic effects. The mechanism involves enhancing glucose uptake in muscle and fat cells, potentially through modulation of insulin sensitivity. For instance, compounds in the same class have shown IC50 values in the range of 0.3–100 µM for stimulating glucose incorporation into lipids .

2. Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The presence of the chloropyridazine moiety is believed to contribute to this activity by inhibiting bacterial growth through interference with cellular processes .

3. Anticancer Activity

Studies evaluating the cytotoxic effects of related compounds against cancer cell lines reveal moderate activity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the biological activity of these compounds. For example, substituents at specific positions on the pyrrolidine or pyridazine rings can significantly influence their binding affinity and efficacy against targeted receptors .

Case Studies

Case Study 1: Nicotinic Acetylcholine Receptor Affinity
A study on derivatives containing the 6-chloropyridazine group revealed strong affinities for neuronal nicotinic acetylcholine receptors (nAChRs), with Ki values in the nanomolar range. This suggests potential applications in neuropharmacology, particularly in developing treatments for cognitive disorders .

Case Study 2: In Vivo Efficacy
In vivo experiments conducted on similar pyrrolidine derivatives demonstrated promising bioavailability and efficacy in reducing blood glucose levels in diabetic models. These findings support further exploration into their use as antidiabetic agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and protective group strategies. Critical factors include:

  • Protective Group Stability : The N-CBZ (carbobenzyloxy) group must remain stable during chloropyridazine coupling. Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis .
  • Reagent Compatibility : Select coupling agents (e.g., HATU or EDC) that minimize side reactions with the chloropyridazine core. Monitor reaction progress via TLC or LC-MS .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via NMR (¹H/¹³C) and HRMS .

Basic: How can researchers validate the structural integrity of the chloropyridazine-pyrrolidine scaffold?

Methodological Answer:
Structural validation requires a combination of spectroscopic and computational methods:

  • NMR Analysis : Compare ¹H and ¹³C NMR shifts to known analogs (e.g., 6-Chloro-N-(pyridin-4-yl)methylpropan-2-amines) to confirm regiochemistry and substituent orientation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation by growing single crystals in polar aprotic solvents (e.g., DMSO) .
  • DFT Calculations : Use density functional theory to predict vibrational modes (IR) and compare with experimental data for validation .

Advanced: How should researchers address contradictory biological activity data in SAR studies of this compound?

Methodological Answer:
Discrepancies in structure-activity relationships (SAR) often arise from assay conditions or structural nuances:

  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays) across replicates. For example, inconsistent IC₅₀ values for kinase inhibition may stem from ATP concentration differences .
  • Substituent Effects : Compare analogs (e.g., 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-triazolo[4,3-b]pyridazine) to isolate the impact of the N-CBZ group on target binding .
  • Computational Docking : Use molecular dynamics simulations to assess binding pose stability with targets (e.g., GPCRs or kinases) under varying protonation states .

Advanced: What strategies mitigate degradation of the N-CBZ group during in vitro pharmacological studies?

Methodological Answer:
The N-CBZ group is susceptible to enzymatic cleavage (e.g., by esterases) in biological matrices:

  • Stabilization via Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with protease inhibitors (e.g., PMSF) to reduce hydrolysis .
  • Prodrug Design : Replace CBZ with alternative protective groups (e.g., Boc or Fmoc) and evaluate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
  • Analytical Monitoring : Track degradation via HPLC-UV at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers reconcile conflicting data on the compound’s solubility and formulation stability?

Methodological Answer:
Contradictory solubility profiles may reflect solvent polarity or polymorphic forms:

  • Solvent Screening : Test solubility in DMSO, ethanol, and PEG-400 using the shake-flask method. Note that DMSO may artificially inflate solubility due to cosolvency effects .
  • Polymorph Characterization : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • Lyophilization : Improve aqueous stability by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Basic: What are the recommended safety protocols for handling chloropyridazine derivatives?

Methodological Answer:
Chloropyridazines may pose mutagenic or irritant risks:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters .
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal. Collect organic waste in halogen-resistant containers .
  • Emergency Procedures : For spills, absorb with vermiculite and neutralize with 10% acetic acid. Decontaminate surfaces with ethanol/water mixtures .

Advanced: How does the electronic nature of the pyrrolidine ring influence the compound’s reactivity?

Methodological Answer:
The pyrrolidine ring’s electron density modulates nucleophilic/electrophilic behavior:

  • pKa Analysis : Determine the basicity of the pyrrolidine nitrogen via potentiometric titration. Compare with analogs (e.g., piperidine derivatives) to assess ring size effects .
  • DFT Calculations : Map electrostatic potential surfaces to predict sites for electrophilic substitution (e.g., at the para position of the chloropyridazine) .
  • Kinetic Studies : Monitor reaction rates under varying pH conditions to correlate protonation states with reactivity .

Advanced: What computational tools are optimal for predicting the compound’s ADMET properties?

Methodological Answer:
Leverage in silico platforms to prioritize analogs with favorable pharmacokinetics:

  • SwissADME : Predict logP, bioavailability, and blood-brain barrier penetration using SMILES inputs .
  • Molinspiration : Assess drug-likeness via Lipinski’s Rule of Five and PAINS filters to exclude pan-assay interference compounds .
  • MD Simulations : Run GROMACS simulations to evaluate membrane permeability and cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.